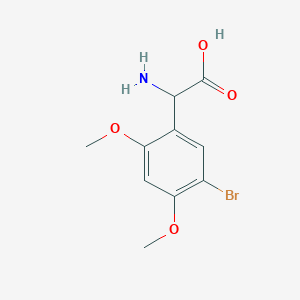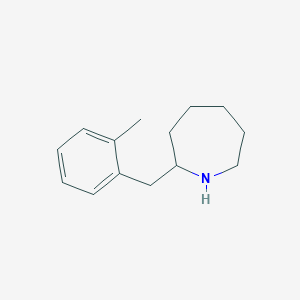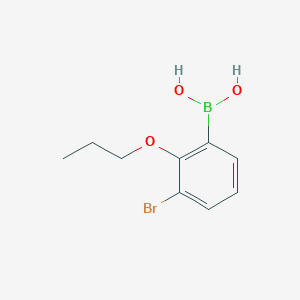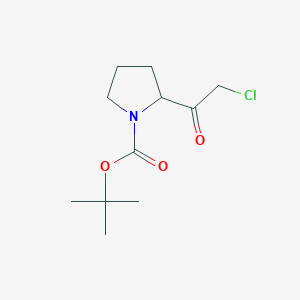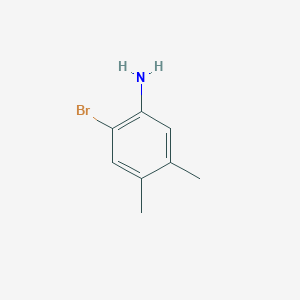
2-Bromo-4,5-dimethylaniline
概要
説明
2-Bromo-4,5-dimethylaniline, also known as 2-bromo-N,N-dimethylaniline, is an aromatic amine compound used in a variety of scientific applications. It is a colorless to light yellow liquid that has a faint, aromatic odor and is soluble in water. This compound is a versatile compound that is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines.
科学的研究の応用
Electrochemical Properties
- The electrochemical oxidation of compounds similar to 2-Bromo-4,5-dimethylaniline, like 4-bromo-2,6-dimethylaniline, has been explored in various acidic solutions. These studies, which utilize techniques like cyclic voltammetry, reveal insights into oxidation processes and the formation of different compounds, including dimer formation under specific conditions (Arias, Brillas, & Costa, 1990).
Synthesis and Formation
- Synthesis techniques have been developed for compounds structurally related to this compound. For instance, 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene have been synthesized from dimethylaniline, showcasing the potential for creating various aromatic organic intermediates (Li Yu, 2008).
Reactions with Hemoglobin
- Studies have investigated the reactions of compounds like 4-bromo-N,N-dimethylaniline-N-oxide with hemoglobin, leading to the formation of various products. Such research provides insights into biochemical transformations and interactions with biological molecules (Renner, 2004).
Bromination Kinetics
- The kinetics of bromination for aromatic amines, including compounds like 4-bromo-N-dimethylaniline, have been extensively studied. These studies contribute to a deeper understanding of chemical reaction rates and mechanisms in different acidic environments (Bell & Maria, 1969).
Biodegradation Monitoring
- The biological degradation of similar compounds, like 2,4-dimethylaniline (a close relative of this compound), has been monitored using techniques such as cyclic voltammetry. This research is significant for understanding the environmental impact and breakdown of industrial pollutants (Brimecombe, Fogel, & Limson, 2006).
Carcinogenic Properties Study
- The metabolism and potential carcinogenic properties of similar aromatic amines, like 3:4-dimethylaniline, have been studied in rats. These investigations are crucial for understanding the health impacts of exposure to such compounds (Boyland & Sims, 1959).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Bromo-4,5-dimethylaniline is the aromatic ring structure in organic compounds. The compound acts as a nucleophile, which means it donates an electron pair to form a chemical bond . The bromine atom in the compound is particularly reactive, making it a strong electrophile .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this reaction, the bromine atom of the compound forms a bond with the aromatic ring of the target molecule, replacing one of the hydrogen atoms . This results in the formation of a new compound with altered properties .
Biochemical Pathways
The compound affects the biochemical pathway of electrophilic aromatic substitution . This pathway involves the replacement of a hydrogen atom in an aromatic ring with an electrophile, in this case, the bromine atom of this compound . The downstream effects of this pathway can lead to significant changes in the chemical structure and properties of the target molecule .
Pharmacokinetics
Based on its chemical structure, it can be inferred that the compound is likely to be absorbed and distributed throughout the body due to its lipophilic nature . Its metabolism might involve reactions such as N-hydroxylation . The compound’s bioavailability would be influenced by factors such as its absorption rate, metabolic stability, and the presence of transport proteins .
Result of Action
The action of this compound results in the formation of new compounds with altered properties . For instance, it can be used in the synthesis of 2-phenoxy-4,6-dimethylaniline . The specific molecular and cellular effects of the compound’s action would depend on the nature of the target molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions of the reaction, such as solvent and catalyst . For instance, the compound’s reactivity can be enhanced in the presence of a catalyst like CuCl .
特性
IUPAC Name |
2-bromo-4,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDDVNXAPMUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400345 | |
| Record name | 2-bromo-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22364-29-0 | |
| Record name | 2-bromo-4,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)



